molecular formula C11H13N3O2S B2777020 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile CAS No. 2192389-65-2

4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile

Cat. No. B2777020
M. Wt: 251.3
InChI Key: QDQLFUNYTQWFPM-UHFFFAOYSA-N
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Description

The compound “4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile” is a complex organic molecule that contains a thiazole ring, a morpholine ring, and a nitrile group. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . Morpholine is a common motif in pharmaceuticals, including cardiovascular and antipsychotic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), a morpholine ring (a six-membered ring containing nitrogen and oxygen), and a nitrile group (a carbon triple-bonded to a nitrogen) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the morpholine ring, and the nitrile group. Each of these functional groups has distinct reactivity patterns, which could be exploited in further chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the heterocyclic rings could impact its solubility, boiling point, and melting point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

4-[3-(1,3-thiazol-4-yl)propanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-5-10-6-16-4-3-14(10)11(15)2-1-9-7-17-8-13-9/h7-8,10H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQLFUNYTQWFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCC2=CSC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile

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